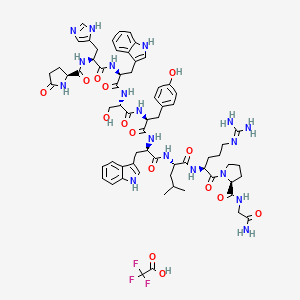

Dinorphin A Trifluoroacetic Acid Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La Dynorphine A (sel de trifluoroacétate) est un peptide opioïde endogène qui agit comme un puissant agoniste des récepteurs opioïdes kappa. Elle est dérivée du clivage de la pro-dynorphine et est largement distribuée dans le système nerveux central. Ce composé est connu pour son rôle dans la modulation de la douleur, du stress et des réponses émotionnelles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La Dynorphine A (sel de trifluoroacétate) est généralement synthétisée par synthèse peptidique en phase solide (SPPS). Cette méthode implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. La forme de sel de trifluoroacétate est obtenue en traitant le peptide avec de l'acide trifluoroacétique, ce qui clive le peptide de la résine et élimine les groupes protecteurs .

Méthodes de production industrielle : La production industrielle de Dynorphine A (sel de trifluoroacétate) suit des principes similaires à la synthèse en laboratoire mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour améliorer l'efficacité et le rendement. Le processus de purification implique une chromatographie liquide haute performance (HPLC) pour garantir des niveaux de pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : La Dynorphine A (sel de trifluoroacétate) subit principalement des réactions de formation et de clivage de liaisons peptidiques. Elle peut également participer à des réactions d'oxydation et de réduction, en particulier celles impliquant ses résidus d'acides aminés .

Réactifs et conditions courants :

Formation de liaisons peptidiques : Des réactifs tels que le N,N'-diisopropylcarbodiimide (DIC) et le N-hydroxysuccinimide (NHS) sont couramment utilisés.

Clivage de la résine : L'acide trifluoroacétique est utilisé pour cliver le peptide du support solide.

Oxydation : Le peroxyde d'hydrogène ou d'autres agents oxydants peuvent être utilisés.

Réduction : Des agents réducteurs comme le dithiothréitol (DTT) sont utilisés.

Produits principaux : Le produit principal de ces réactions est le peptide lui-même, avec des modifications en fonction des conditions réactionnelles et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

La Dynorphine A (sel de trifluoroacétate) a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme peptide modèle pour l'étude des techniques de synthèse et de modification des peptides.

Biologie : Étudié pour son rôle dans la neurotransmission et la signalisation des neuropeptides.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans la gestion de la douleur, le traitement des dépendances et les troubles de l'humeur.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs opioïdes

5. Mécanisme d'action

La Dynorphine A (sel de trifluoroacétate) exerce ses effets en se liant aux récepteurs opioïdes kappa dans le système nerveux central. Cette liaison entraîne l'activation des voies de signalisation des récepteurs couplés aux protéines G, ce qui entraîne l'inhibition de l'activité de l'adénylate cyclase et une diminution des niveaux d'adénosine monophosphate cyclique (AMPc). Cette cascade module en fin de compte la libération de neurotransmetteurs et l'excitabilité neuronale .

Composés similaires :

Dynorphine B : Un autre peptide opioïde endogène avec une affinité réceptoriellle similaire mais une séquence et des effets physiologiques différents.

Bêta-endorphine : Un peptide à forte affinité pour les récepteurs opioïdes mu, différent par sa sélectivité réceptoriellle et ses effets.

Enképhalines : Des peptides opioïdes plus courts qui ciblent principalement les récepteurs opioïdes delta

Unicité : La Dynorphine A (sel de trifluoroacétate) est unique en raison de sa forte puissance et de sa sélectivité pour les récepteurs opioïdes kappa. Sa capacité à moduler la douleur et les réponses au stress en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Dynorphin A (trifluoroacetate salt) has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in neurotransmission and neuropeptide signaling.

Medicine: Explored for its potential therapeutic effects in pain management, addiction treatment, and mood disorders.

Industry: Utilized in the development of new pharmaceuticals targeting opioid receptors

Mécanisme D'action

Dynorphin A (trifluoroacetate salt) exerts its effects by binding to kappa opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptor signaling pathways, resulting in the inhibition of adenylate cyclase activity and a decrease in cyclic adenosine monophosphate (cAMP) levels. This cascade ultimately modulates neurotransmitter release and neuronal excitability .

Comparaison Avec Des Composés Similaires

Dynorphin B: Another endogenous opioid peptide with similar receptor affinity but different sequence and physiological effects.

Beta-Endorphin: A peptide with high affinity for mu opioid receptors, differing in its receptor selectivity and effects.

Enkephalins: Shorter opioid peptides that primarily target delta opioid receptors

Uniqueness: Dynorphin A (trifluoroacetate salt) is unique due to its high potency and selectivity for kappa opioid receptors. Its ability to modulate pain and stress responses makes it a valuable compound for both research and potential therapeutic applications .

Propriétés

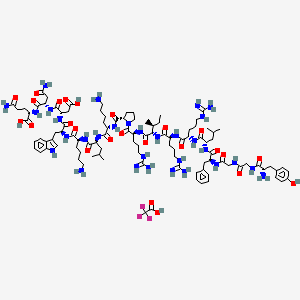

Formule moléculaire |

C101H156F3N31O25 |

|---|---|

Poids moléculaire |

2261.5 g/mol |

Nom IUPAC |

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C99H155N31O23.C2HF3O2/c1-7-55(6)81(129-86(142)66(28-18-40-112-98(107)108)118-83(139)65(27-17-39-111-97(105)106)120-88(144)70(44-54(4)5)125-89(145)71(46-56-21-9-8-10-22-56)117-79(135)52-115-78(134)51-116-82(138)61(102)45-57-31-33-59(131)34-32-57)94(150)122-67(29-19-41-113-99(109)110)95(151)130-42-20-30-75(130)93(149)121-64(26-14-16-38-101)85(141)124-69(43-53(2)3)87(143)119-63(25-13-15-37-100)84(140)126-72(47-58-50-114-62-24-12-11-23-60(58)62)90(146)128-74(49-80(136)137)92(148)127-73(48-77(104)133)91(147)123-68(96(152)153)35-36-76(103)132;3-2(4,5)1(6)7/h8-12,21-24,31-34,50,53-55,61,63-75,81,114,131H,7,13-20,25-30,35-49,51-52,100-102H2,1-6H3,(H2,103,132)(H2,104,133)(H,115,134)(H,116,138)(H,117,135)(H,118,139)(H,119,143)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,141)(H,125,145)(H,126,140)(H,127,148)(H,128,146)(H,129,142)(H,136,137)(H,152,153)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113);(H,6,7)/t55-,61-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-;/m0./s1 |

Clé InChI |

PEPHTYRSGTZPQI-XKTGBWIYSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |

SMILES canonique |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((6-((3,5-Dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid](/img/structure/B10827200.png)